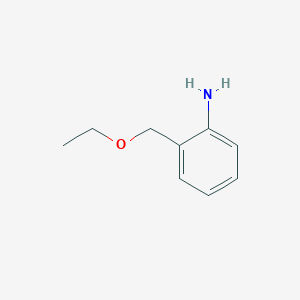

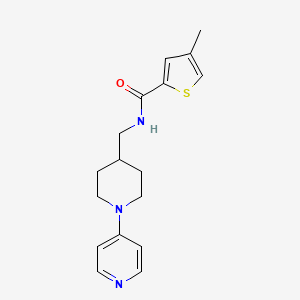

![molecular formula C16H16N6S B2419512 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1420776-11-9](/img/structure/B2419512.png)

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures. For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the melting point, yield, and NMR data can be obtained for specific derivatives .Scientific Research Applications

Anti-inflammatory Activity

A study conducted by Refaat, Khalil, & Kadry (2007) synthesized and evaluated certain piperazinylthienylpyridazine derivatives for their anti-inflammatory activity. These compounds, including variations of the specified chemical, showed effectiveness against carrageenan-induced paw edema.

Anticancer Properties

A group of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, related to the specified chemical, were studied for their antiproliferative effect against various human cancer cell lines. The study by Mallesha et al. (2012) found that some of these compounds exhibited significant activity, suggesting potential as anticancer agents.

Anti-diabetic Drug Development

Bindu, Vijayalakshmi, & Manikandan (2019) researched a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. Their study, highlighted in European Journal of Medicinal Chemistry, demonstrated strong Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities.

Androgen Receptor Downregulation for Prostate Cancer Treatment

Bradbury et al. (2013) developed a compound, AZD3514, related to the chemical , as an androgen receptor downregulator for treating advanced prostate cancer. This compound, as detailed in Bioorganic & Medicinal Chemistry Letters, addressed physical property issues and is under clinical evaluation.

Antioxidant and Anti-inflammatory Properties

Shehab, Abdellattif, & Mouneir (2018) synthesized derivatives containing the thiophen-2-yl pyrimidine moiety, related to the compound of interest. Their study in Chemistry Central Journal showed these compounds to possess potent anti-inflammatory and antioxidant activities.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1-(2-pyrimidinyl)piperazine, act as an antagonist of the α2-adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

Based on its structural similarity to 1-(2-pyrimidinyl)piperazine, it may interact with its targets by binding to the α2-adrenergic receptor, thereby inhibiting the receptor’s activity . This interaction could lead to changes in the cellular response to neurotransmitters.

Pharmacokinetics

Similar compounds, such as 1-(2-pyrimidinyl)piperazine, are known to be metabolites of certain drugs . This suggests that the compound may be well-absorbed and distributed in the body, metabolized, and then excreted.

Result of Action

By acting as an antagonist of the α2-adrenergic receptor, it could potentially alter cellular responses to neurotransmitters, leading to changes in physiological processes regulated by the adrenergic signaling pathway .

Safety and Hazards

Properties

IUPAC Name |

3-(4-pyrimidin-2-ylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6S/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZVOKCPNWSHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

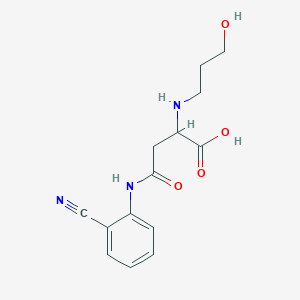

![Methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2419430.png)

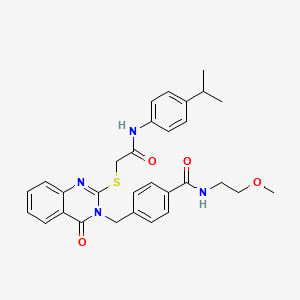

![methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2419433.png)

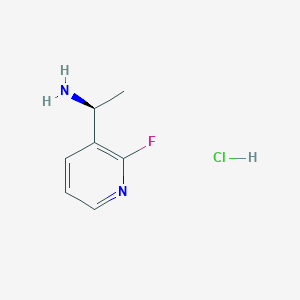

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)

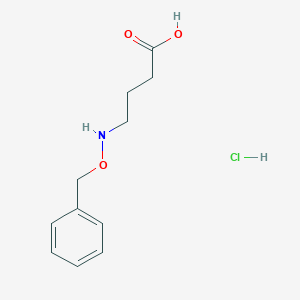

![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)

![4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)